[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[3-(trifluoromethyl)-1,2-oxazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(1-9)2-11-10-4/h2H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOGDGXLTUISBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as CF₃SO₂Na under metal-free conditions . The reaction conditions are generally mild, and the desired product can be obtained in good yields.
Industrial Production Methods
Industrial production of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine may involve scalable synthetic routes that ensure high efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include trifluoromethylated oxazoles, amines, and substituted oxazoles. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine serves as a valuable building block for the synthesis of more complex molecules. The trifluoromethyl group enhances its reactivity, allowing for various chemical transformations such as oxidation, reduction, and substitution reactions. This versatility facilitates the creation of diverse chemical libraries that are essential for drug discovery and development.
Biological Research
Enzyme Interactions and Metabolic Pathways
The compound has been utilized in biological research to study enzyme interactions and metabolic pathways. Its structural features enable it to act as a probe in biological systems, helping researchers understand complex biochemical processes. For instance, studies have shown that it can selectively inhibit certain enzymes at nanomolar concentrations, highlighting its potential as a biochemical tool.
Medicinal Chemistry
Potential Therapeutic Properties
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Preliminary research indicates that it may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma and lung adenocarcinoma cells. The following table summarizes the observed IC50 values for these cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Lung Adenocarcinoma | 78.5 |
| Human Gastric Carcinoma | 85.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels.
Antimicrobial and Antiviral Activity
Broad-Spectrum Activity
Research has indicated that this compound exhibits notable antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes. Additionally, preliminary studies suggest potential antiviral properties, with the compound interacting with viral proteins to inhibit replication.
Industrial Applications
Advanced Materials Synthesis
In industrial settings, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various applications in material science, where it can contribute to the development of innovative products.
Case Studies
Several case studies highlight the practical applications of this compound:
- Anticancer Research : A study conducted on its effects on human cancer cell lines demonstrated significant growth inhibition through apoptosis induction.
- Antimicrobial Studies : Investigations into its antimicrobial properties revealed effectiveness against resistant bacterial strains, suggesting its potential use in developing new antibiotics.
- Material Science Applications : Research into its use in polymer synthesis showed promising results in enhancing material properties such as strength and thermal stability.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine and related compounds:
Key Differences and Implications
Core Heterocycle: 1,2-Oxazole (target compound) vs. 1,2,4-oxadiazole (): The oxazole ring has one oxygen and one nitrogen atom, while oxadiazole contains two nitrogen atoms. This difference affects electron distribution, hydrogen-bonding capacity, and metabolic stability. Oxadiazoles are more resistant to hydrolysis but less lipophilic than oxazoles . Substituent Position: The target compound’s -CF₃ group is directly on the oxazole ring, whereas analogs like [3-[4-Fluoro-3-(CF₃)phenyl]-1,2-oxazol-5-yl]methanamine () feature -CF₃ on a phenyl ring.
Biological Activity :
- Trifluoromethyl groups generally improve bioavailability and target affinity. For example, {3-[3-(CF₃)phenyl]-1,2,4-oxadiazol-5-yl}methanamine () shows COX-2 inhibition akin to celecoxib, while the target compound’s simpler structure may favor CNS penetration .
- Fluorinated phenyl derivatives () exhibit antimicrobial activity due to increased membrane permeability, whereas the target’s compact structure could optimize pharmacokinetics .
Physicochemical Properties: The target compound’s lower molecular weight (178.10 g/mol) compared to phenyl-substituted analogs (>200 g/mol) suggests better solubility and oral bioavailability . Hydrochloride salts (e.g., ) enhance crystallinity and stability but may reduce solubility in non-polar solvents .
Biological Activity
[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C5H5F3N2O
- Molecular Weight : 180.10 g/mol
- IUPAC Name : 3-(Trifluoromethyl)-1,2-oxazol-4-ylmethanamine
This structural configuration contributes to its unique reactivity and biological profile.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |
| HCT-116 | 1.54 | Cell cycle arrest at G1 phase |
| A549 | 2.78 | Inhibition of proliferation |
These findings suggest that the compound effectively induces apoptosis and inhibits cell proliferation, making it a candidate for further development in cancer therapy.
The mechanisms through which this compound exerts its effects include:
- Caspase Activation : The compound triggers the activation of caspases, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in MCF-7 cells, preventing further progression of the cell cycle.
- Hydrophobic Interactions : Molecular docking studies indicate strong hydrophobic interactions with target proteins, enhancing its binding affinity and efficacy.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on MCF-7 Cells :
- Researchers evaluated the compound's effect on MCF-7 breast cancer cells and found a significant increase in apoptotic markers after treatment.
- Flow cytometry analysis confirmed that treated cells exhibited characteristics typical of apoptosis.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth compared to control groups.
- Histological examination revealed decreased cellular proliferation in treated tumors.
Q & A
Basic Questions
Q. What are the common synthetic routes for [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine, and how can purity be optimized?
- Synthesis Methods :
- Cyclocondensation : React trifluoromethyl-substituted β-keto esters with hydroxylamine to form the oxazole ring, followed by reduction of the ester to the primary amine (e.g., using LiAlH₄) .
- Substitution Reactions : Introduce the trifluoromethyl group via nucleophilic substitution on pre-formed oxazole intermediates using CF₃Cu or CF₃SiMe₃ reagents .
- Purity Optimization :
- Use column chromatography (silica gel, eluent: EtOAc/hexane) to isolate intermediates.
- Recrystallize the final product from ethanol/water mixtures to remove residual solvents .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Identify methanamine protons (δ 3.2–3.5 ppm) and oxazole ring protons (δ 6.8–7.5 ppm).
- ¹⁹F NMR : Confirm trifluoromethyl group presence (δ -60 to -65 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/F .
- FT-IR : Detect amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodology :
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24 hours, then analyze via HPLC to quantify degradation products .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Crystallization : Grow single crystals via slow evaporation from acetonitrile or DMSO.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
- Refinement : Apply SHELXL for structure solution and refinement. The trifluoromethyl group’s orientation and hydrogen-bonding patterns (e.g., N-H⋯N interactions) are critical for validating the structure .
Q. What strategies address contradictory biological activity data in antimicrobial assays?
- Experimental Design :
- Assay Standardization : Use consistent MIC (Minimum Inhibitory Concentration) protocols across studies (e.g., broth microdilution per CLSI guidelines) .
- Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) to validate assay conditions.
- Purity Verification : Ensure >95% purity via HPLC before testing to rule out impurities affecting results .
Q. How do computational models predict the compound’s binding affinity to enzyme targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes like cytochrome P450 or bacterial topoisomerases. The trifluoromethyl group’s electronegativity enhances hydrophobic interactions .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability and conformational changes .
Q. What are the challenges in optimizing hydrogen-bonding networks during co-crystallization with proteins?
- Key Considerations :
- Solvent Selection : Use low-ionic-strength buffers (e.g., Tris-HCl) to minimize interference with protein-ligand interactions.
- Cryoprotection : Add glycerol (20%) to prevent ice formation during data collection.
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs) and validate packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
